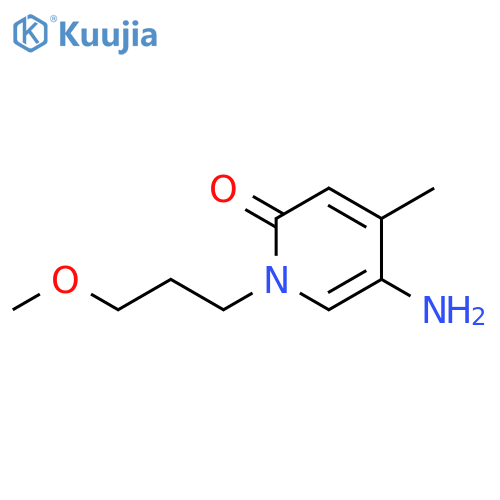

Cas no 1540929-20-1 (5-amino-1-(3-methoxypropyl)-4-methyl-1,2-dihydropyridin-2-one)

5-amino-1-(3-methoxypropyl)-4-methyl-1,2-dihydropyridin-2-one 化学的及び物理的性質

名前と識別子

-

- 5-amino-1-(3-methoxypropyl)-4-methyl-1,2-dihydropyridin-2-one

- 2(1H)-Pyridinone, 5-amino-1-(3-methoxypropyl)-4-methyl-

- 5-Amino-1-(3-methoxypropyl)-4-methylpyridin-2(1h)-one

-

- インチ: 1S/C10H16N2O2/c1-8-6-10(13)12(7-9(8)11)4-3-5-14-2/h6-7H,3-5,11H2,1-2H3

- InChIKey: FKVLTPOSYFXQGW-UHFFFAOYSA-N

- ほほえんだ: C1(=O)N(CCCOC)C=C(N)C(C)=C1

じっけんとくせい

- 密度みつど: 1.083±0.06 g/cm3(Predicted)

- ふってん: 332.5±42.0 °C(Predicted)

- 酸性度係数(pKa): 4.48±0.40(Predicted)

5-amino-1-(3-methoxypropyl)-4-methyl-1,2-dihydropyridin-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1106600-10g |

5-amino-1-(3-methoxypropyl)-4-methyl-1,2-dihydropyridin-2-one |

1540929-20-1 | 95% | 10g |

$2393.0 | 2023-10-27 | |

| Enamine | EN300-1106600-5g |

5-amino-1-(3-methoxypropyl)-4-methyl-1,2-dihydropyridin-2-one |

1540929-20-1 | 95% | 5g |

$1614.0 | 2023-10-27 | |

| Enamine | EN300-1106600-0.05g |

5-amino-1-(3-methoxypropyl)-4-methyl-1,2-dihydropyridin-2-one |

1540929-20-1 | 95% | 0.05g |

$468.0 | 2023-10-27 | |

| Enamine | EN300-1106600-0.5g |

5-amino-1-(3-methoxypropyl)-4-methyl-1,2-dihydropyridin-2-one |

1540929-20-1 | 95% | 0.5g |

$535.0 | 2023-10-27 | |

| Enamine | EN300-1106600-0.25g |

5-amino-1-(3-methoxypropyl)-4-methyl-1,2-dihydropyridin-2-one |

1540929-20-1 | 95% | 0.25g |

$513.0 | 2023-10-27 | |

| Enamine | EN300-1106600-1.0g |

5-amino-1-(3-methoxypropyl)-4-methyl-1,2-dihydropyridin-2-one |

1540929-20-1 | 1g |

$857.0 | 2023-06-10 | ||

| Enamine | EN300-1106600-1g |

5-amino-1-(3-methoxypropyl)-4-methyl-1,2-dihydropyridin-2-one |

1540929-20-1 | 95% | 1g |

$557.0 | 2023-10-27 | |

| Enamine | EN300-1106600-2.5g |

5-amino-1-(3-methoxypropyl)-4-methyl-1,2-dihydropyridin-2-one |

1540929-20-1 | 95% | 2.5g |

$1089.0 | 2023-10-27 | |

| Enamine | EN300-1106600-0.1g |

5-amino-1-(3-methoxypropyl)-4-methyl-1,2-dihydropyridin-2-one |

1540929-20-1 | 95% | 0.1g |

$490.0 | 2023-10-27 | |

| Enamine | EN300-1106600-10.0g |

5-amino-1-(3-methoxypropyl)-4-methyl-1,2-dihydropyridin-2-one |

1540929-20-1 | 10g |

$3683.0 | 2023-06-10 |

5-amino-1-(3-methoxypropyl)-4-methyl-1,2-dihydropyridin-2-one 関連文献

-

Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756

-

Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214

-

Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118

-

Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342

-

John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348

-

Wei Chen Nanoscale, 2015,7, 6957-6990

-

8. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241

5-amino-1-(3-methoxypropyl)-4-methyl-1,2-dihydropyridin-2-oneに関する追加情報

Introduction to 5-amino-1-(3-methoxypropyl)-4-methyl-1,2-dihydropyridin-2-one (CAS No. 1540929-20-1)

5-amino-1-(3-methoxypropyl)-4-methyl-1,2-dihydropyridin-2-one is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. With the CAS number 1540929-20-1, this molecule represents a fascinating scaffold that has been explored for various therapeutic applications. The presence of both amino and methoxy functional groups, along with its dihydropyridine core, makes it a versatile candidate for further chemical modifications and biological evaluations.

The compound belongs to the broader class of dihydropyridines, which are well-known for their role in cardiovascular medications, particularly calcium channel blockers. However, the specific substitution pattern in 5-amino-1-(3-methoxypropyl)-4-methyl-1,2-dihydropyridin-2-one introduces novel interactions that could potentially expand its pharmacological profile beyond traditional applications. Recent studies have highlighted the importance of such structurally diverse molecules in drug discovery, emphasizing their ability to modulate multiple biological pathways.

One of the most intriguing aspects of this compound is its potential as a building block for more complex pharmacophores. The 5-amino group provides a site for further derivatization, allowing chemists to explore modifications that could enhance binding affinity or selectivity for specific targets. Similarly, the 3-methoxypropyl side chain adds a layer of complexity that could influence solubility and metabolic stability, critical factors in drug development.

In the context of contemporary pharmaceutical research, there is a growing interest in molecules that can interact with biological systems in multiple ways. 5-amino-1-(3-methoxypropyl)-4-methyl-1,2-dihydropyridin-2-one exemplifies this trend, as its structural features suggest potential interactions with enzymes, receptors, and other cellular components. This versatility makes it an attractive candidate for high-throughput screening campaigns aimed at identifying novel therapeutic agents.

Recent advancements in computational chemistry have enabled more accurate predictions of molecular behavior, which has been instrumental in evaluating the potential of 5-amino-1-(3-methoxypropyl)-4-methyl-1,2-dihydropyridin-2-one. Molecular docking studies have shown that this compound can bind to various protein targets with high affinity, suggesting its utility in treating conditions such as inflammation and neurodegeneration. These findings align with current trends in drug discovery, where multi-target engagement is often favored for achieving synergistic effects.

The synthesis of 5-amino-1-(3-methoxypropyl)-4-methyl-1,2-dihydropyridin-2-one presents an interesting challenge due to the need for precise functional group control. Modern synthetic methodologies have made significant strides in this area, allowing for efficient and scalable production of complex heterocycles. Techniques such as transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation have been particularly useful in constructing the desired framework while maintaining high regioselectivity.

From a regulatory perspective, the handling and characterization of 5-amino-1-(3-methoxypropyl)-4-methyl-1,2-dihydropyridin-2-one must adhere to stringent guidelines to ensure safety and efficacy. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are essential for confirming molecular structure and purity. These methods provide critical data that supports preclinical studies and eventual clinical trials.

The potential applications of 5-amino-1-(3-methoxypropyl)-4-methyl-1,2-dihydropyridin-2-one extend beyond traditional pharmaceuticals into areas such as agrochemicals and material science. Its unique chemical properties make it a candidate for developing novel pesticides or specialty chemicals that exhibit enhanced performance characteristics. As research continues to uncover new possibilities for this compound, its significance in science and industry is likely to grow.

In conclusion,5-amino-1-(3-methoxypropyl)-4-methyl-1,2-dihydropyridin-2-one (CAS No. 1540929-20-1) represents a promising entity with diverse applications across multiple disciplines. Its structural features offer opportunities for innovative drug design while also serving as a valuable tool in synthetic chemistry. As our understanding of molecular interactions evolves,5-amino derivatives like this one will continue to play a pivotal role in advancing scientific knowledge and developing next-generation therapeutics.

1540929-20-1 (5-amino-1-(3-methoxypropyl)-4-methyl-1,2-dihydropyridin-2-one) 関連製品

- 1250544-03-6(3,5-Dichlorophenyl-(2-thienyl)methanol)

- 1710821-09-2(3-(2,2-dimethylpropyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid)

- 1351582-77-8(2-(piperazin-1-yl)-2-(thiophen-3-yl)acetic acid dihydrochloride)

- 1806351-58-5(2,4-Dibromo-3,6-difluorotoluene)

- 344-41-2(4-Nitro-3-(trifluoromethyl)biphenyl)

- 2034303-54-1(7-phenyl-4-2-(1H-1,2,4-triazol-1-yl)acetyl-1lambda6,4-thiazepane-1,1-dione)

- 391885-01-1(N-({N'-(1E)-(2-chlorophenyl)methylidenehydrazinecarbonyl}methyl)-4-(dimethylsulfamoyl)benzamide)

- 2169191-04-0(7-methoxy-2-methyl-1,8-naphthyridine-4-carboxylic acid)

- 2167011-94-9(Pyridine, 2,5-dichloro-3-isothiocyanato-)

- 133788-85-9(2-Fluoro-6-hydroxy-3-methylbenzoic acid)